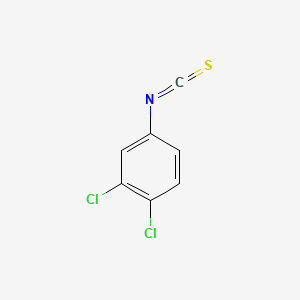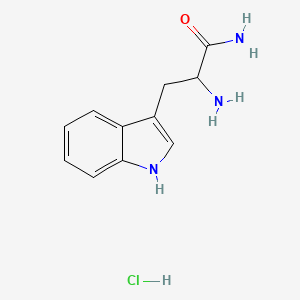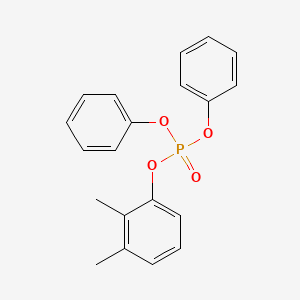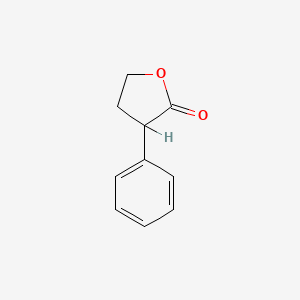
3-苯氧代噁唑烷-2-酮
描述
Molecular Structure Analysis
The molecular structure of 3-Phenyloxolan-2-one consists of a five-membered ring with an oxygen atom, a carbonyl group, and a phenyl group attached . The InChI code for this compound is1S/C10H10O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 . Physical And Chemical Properties Analysis
3-Phenyloxolan-2-one has a molecular weight of 162.18 g/mol. It’s a liquid at room temperature . Other physical and chemical properties like boiling point, melting point, and solubility were not found in the sources I accessed.科学研究应用
天然产物的绿色提取
一种应用涉及使用生物基溶剂,如2-甲基噁唑烷(2-MeOx),作为石油基溶剂的可持续替代品,用于提取天然产物和食品成分。2-MeOx因其环境和经济可行性而受到重视,为提取亲脂性食品和天然产物提供了一种高效且毒性较小的选择,这可能间接地与3-苯氧代噁唑烷-2-酮的衍生物在结构相似性和绿色化学中的应用有关(Rapinel 等,2020)。
抗氧化活性的分析方法
抗氧化活性的研究和测定在从食品工程到医学的各个科学领域至关重要。对用于测定抗氧化活性的分析方法进行了一次全面的综述,详细阐述了ORAC、HORAC、TRAP、TOSC、CUPRAC、FRAP、福林-西奥卡尔托试剂、ABTS和DPPH等测试的机制、适用性和优势。这些基于分光光度法的方法对于分析复杂样品的抗氧化能力至关重要,其中可能包括3-苯氧代噁唑烷-2-酮的衍生物(Munteanu & Apetrei,2021)。
配位化学和生物学特性
对1-(酰基/芳酰基)-3-(取代)硫脲的研究表明,它们与3-苯氧代噁唑烷-2-酮具有相似的官能团,在配位化学中具有重要的应用。这些化合物作为配体,影响分子内和分子间的氢键相互作用,从而在化学和生物学中产生新的应用。它们的通用性和结构特性使它们成为跨学科研究的有希望的候选者,将化学反应性与潜在的生物学应用联系起来(Saeed、Flörke和Erben,2014)。
抗癌研究中的肉桂酸衍生物
肉桂酸衍生物在化学上与3-苯氧代噁唑烷-2-酮通过苯丙烯酸官能团相关,其作为抗癌剂的潜力已被广泛研究。它们的化学多样性允许合成和生物学评估各种衍生物,突出了它们在医学研究中未得到充分利用的潜力。这篇综合综述重点介绍了肉桂酰衍生物的合成、生物学评估和抗癌功效,提出它们作为传统和现代合成抗肿瘤剂(De、Baltas和Bedos-Belval,2011)。
安全和危害
属性
IUPAC Name |
3-phenyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHNDAKWOGAJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00987908 | |
| Record name | 3-Phenyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00987908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyloxolan-2-one | |
CAS RN |
6836-98-2 | |
| Record name | Dihydro-3-phenyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Furanone, 4,5-dihydro-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00987908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyloxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


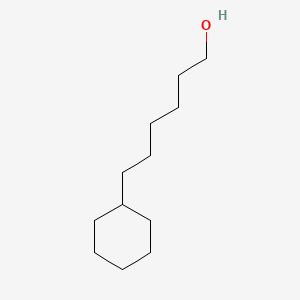
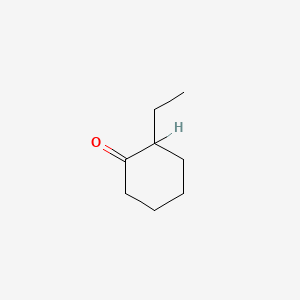

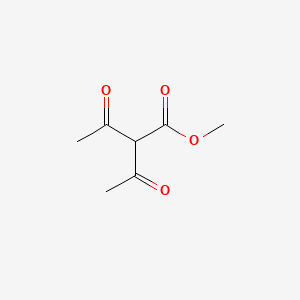
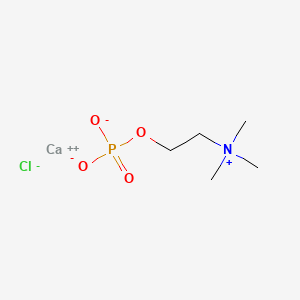
![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-](/img/structure/B1346024.png)
![2-[(2-Nitrophenyl)amino]acetic acid](/img/structure/B1346026.png)
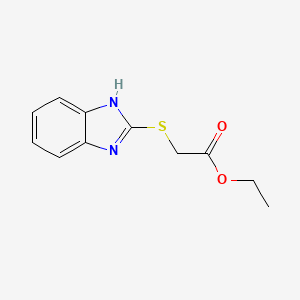
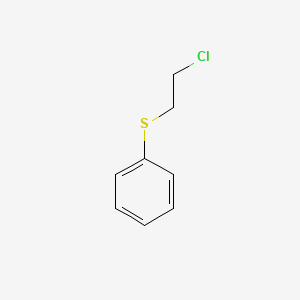
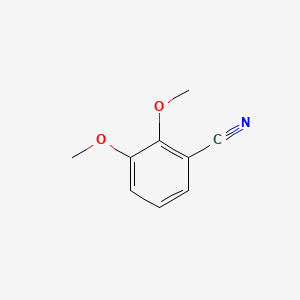
![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)
